molecular formula C19H21ClN2O4 B2761258 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone CAS No. 1448056-42-5

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone

Cat. No. B2761258
CAS RN: 1448056-42-5
M. Wt: 376.84
InChI Key: SYLLQDNAVSXSMX-UHFFFAOYSA-N
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Description

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is known by its chemical name, and it is commonly referred to as a selective inhibitor of a specific enzyme.

Scientific Research Applications

Corrosion Inhibition

Research on Schiff bases, including compounds structurally similar to the one , has demonstrated potential applications in corrosion inhibition. Studies, such as the one by Hegazy et al. (2012), have explored the corrosion inhibition efficiency of various Schiff bases on carbon steel in acidic environments. Such compounds act as mixed (cathodic/anodic) inhibitors, with their effectiveness often linked to their chemical structure (Hegazy et al., 2012).

Hydrogen-Bonding and Crystal Structure

Compounds with similar chemical frameworks have been analyzed for their hydrogen-bonding patterns and crystal structures. For instance, Balderson et al. (2007) characterized compounds with piperidin-2-ylidene components, revealing intricate hydrogen-bonded networks and molecular chains facilitated by weak interactions. These structural insights contribute to the understanding of molecular stability and reactivity (Balderson et al., 2007).

Antimicrobial Activity

The synthesis and evaluation of new pyridine derivatives for their antimicrobial properties have been a significant focus. Patel et al. (2011) synthesized compounds involving chloropyridine components, demonstrating variable and modest antimicrobial activity against various strains of bacteria and fungi. Such research underscores the potential of these compounds in developing new antimicrobial agents (Patel et al., 2011).

Antibacterial Activity

Research by Merugu et al. (2010) on compounds including piperidin-1-yl phenyl ethanone has highlighted their antibacterial activity. This study emphasized the potential use of such compounds in addressing bacterial infections, showcasing the importance of structural modifications to enhance biological activity (Merugu et al., 2010).

Molecular Structure Analysis

Studies have also focused on the detailed molecular structure analysis of related compounds, providing insights into their crystalline forms and intermolecular interactions. For example, Lakshminarayana et al. (2009) conducted a comprehensive structure analysis of a compound with a chloropyridin component, emphasizing the role of hydrogen bonding in molecular stability (Lakshminarayana et al., 2009).

properties

IUPAC Name

1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-(2-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4/c1-24-16-6-2-3-7-17(16)25-13-18(23)22-11-8-14(9-12-22)26-19-15(20)5-4-10-21-19/h2-7,10,14H,8-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLLQDNAVSXSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone

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